molecular formula C12H19N5 B11731108 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11731108
M. Wt: 233.31 g/mol
InChI Key: LZRXCMLLDSMSFF-UHFFFAOYSA-N
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Description

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two adjacent nitrogen atoms. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agrochemistry, and material science due to their unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by alkylation reactions. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with propylamine under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production of pyrazole derivatives often employs eco-friendly methodologies, including microwave-assisted reactions and the use of heterogeneous catalytic systems. These methods offer advantages such as reduced reaction times, higher yields, and lower environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced pyrazole derivatives .

Scientific Research Applications

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathways involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

Uniqueness

N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H19N5

Molecular Weight

233.31 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C12H19N5/c1-3-5-17-10-12(8-15-17)13-6-11-7-14-16(4-2)9-11/h7-10,13H,3-6H2,1-2H3

InChI Key

LZRXCMLLDSMSFF-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CN(N=C2)CC

Origin of Product

United States

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